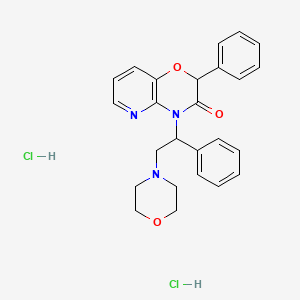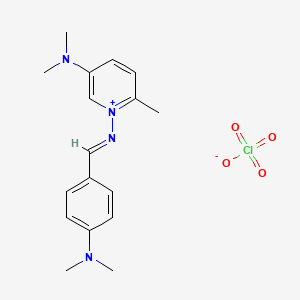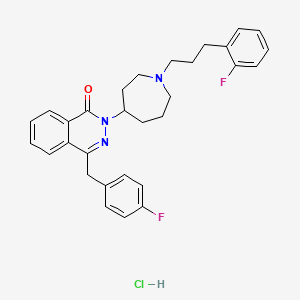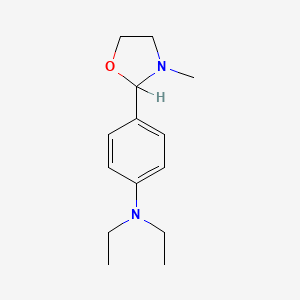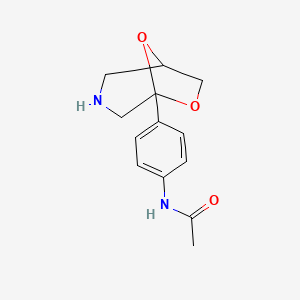
N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)acetamide is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share the bicyclic structure and have well-documented biological activities.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds are structurally similar and are used in various chemical and biological studies.
Uniqueness
N-(4-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group
Propiedades
Número CAS |
84509-37-5 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N-[4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-11-4-2-10(3-5-11)13-8-14-6-12(18-13)7-17-13/h2-5,12,14H,6-8H2,1H3,(H,15,16) |
Clave InChI |
SJTGBROKZJRNBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C23CNCC(O2)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




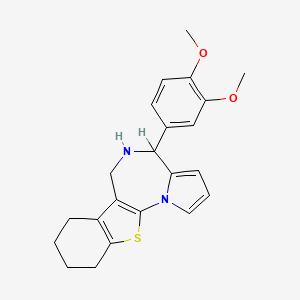
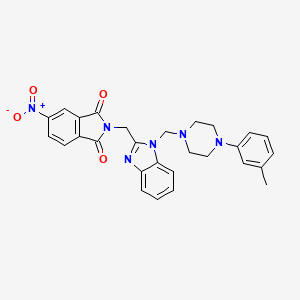
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

